N-((4-benzyl-5-(sec-butylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Lipophilicity Drug-likeness Permeability

N-((4-benzyl-5-(sec-butylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide (CAS 476447-82-2, PubChem CID is a fully synthetic, chiral 1,2,4-triazole derivative bearing a sec-butylthio substituent at C5, a benzyl group at N4, and a 4-methoxybenzamide moiety linked via a methylene bridge at C3. Its computed physicochemical profile—XLogP3-AA of 4, topological polar surface area (TPSA) of 94.3 Ų, a single hydrogen bond donor, and a molecular weight of 410.5 g/mol—places it within a property space that suggests moderate lipophilicity and potential oral bioavailability according to standard drug-likeness filters.

Molecular Formula C22H26N4O2S
Molecular Weight 410.54
CAS No. 476447-82-2
Cat. No. B2524555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-benzyl-5-(sec-butylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
CAS476447-82-2
Molecular FormulaC22H26N4O2S
Molecular Weight410.54
Structural Identifiers
SMILESCCC(C)SC1=NN=C(N1CC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C22H26N4O2S/c1-4-16(2)29-22-25-24-20(26(22)15-17-8-6-5-7-9-17)14-23-21(27)18-10-12-19(28-3)13-11-18/h5-13,16H,4,14-15H2,1-3H3,(H,23,27)
InChIKeyPUAKFWUTBLBGTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-Benzyl-5-(sec-butylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide (CAS 476447-82-2): Chemical Identity and Computed Property Baseline


N-((4-benzyl-5-(sec-butylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide (CAS 476447-82-2, PubChem CID 18553354) is a fully synthetic, chiral 1,2,4-triazole derivative bearing a sec-butylthio substituent at C5, a benzyl group at N4, and a 4-methoxybenzamide moiety linked via a methylene bridge at C3 [1]. Its computed physicochemical profile—XLogP3-AA of 4, topological polar surface area (TPSA) of 94.3 Ų, a single hydrogen bond donor, and a molecular weight of 410.5 g/mol—places it within a property space that suggests moderate lipophilicity and potential oral bioavailability according to standard drug-likeness filters [1]. The compound is catalogued in the Oprea screening collection (synonym Oprea1_871269), indicating its inclusion in cheminformatics analyses of chemical space, but primary peer-reviewed biological or pharmacological data for this specific entity remain absent from the public domain as of the latest PubChem update [1].

Why In-Class 1,2,4-Triazole-Thioether Analogs Cannot Simply Substitute for N-((4-Benzyl-5-(sec-butylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide


Close structural analogs within the 1,2,4-triazole-thioether-benzamide series differ by as little as a single atom substitution at the N4 or C5 positions, yet even small perturbations in the N4 substituent (e.g., benzyl → butyl or phenyl) or the C5 thioether group (e.g., sec-butylthio → methylthio or phenacylthio) can dramatically alter computed logP, TPSA, rotatable bond count, and steric bulk, all of which directly influence solubility, permeability, protein binding, and metabolic stability [1] [2]. Without compound-specific experimental binding or pharmacokinetic data for each analog, no two members of this series can be assumed to exhibit interchangeable behavior in biological assays, chemical probing experiments, or structure-activity relationship (SAR) studies. The quantitative property comparisons below demonstrate that these seemingly minor structural variations produce measurable differences in key molecular descriptors that are routinely used to prioritize compounds for procurement and screening [1].

Quantitative Differentiation of N-((4-Benzyl-5-(sec-butylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide from Its Closest Analogs: A Descriptor-Level Comparison


Lipophilicity (XLogP3-AA) Comparison: Benzyl N4-Substituted Analog vs. N4-Butyl and N4-Phenyl Congeners

The target compound's computed partition coefficient (XLogP3-AA = 4.0) [1] is approximately 0.5–1.0 log unit lower than the predicted value for the N4-butyl analog N-((4-butyl-5-(sec-butylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide, which is estimated at XLogP3 ~4.5–5.0 based on the incremental contribution of a butyl group versus a benzyl group [2]. This difference corresponds to a ~3- to 10-fold reduction in lipophilicity-driven membrane partitioning. Conversely, the N4-phenyl analog N-((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is expected to have a similar or slightly lower XLogP3 (~3.5–4.0), but with reduced conformational flexibility due to a planar phenyl ring, affecting entropy-driven binding [3].

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) Differentiation from N4-Cyclohexyl and C5-Methylthio Analog

The target compound exhibits a computed TPSA of 94.3 Ų [1], a value that falls near the upper boundary of the 140 Ų cutoff commonly used for predicting oral absorption. In contrast, the N4-cyclohexyl, C5-methylthio analog SMR000018469 (N-((4-cyclohexyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide) has an identical TPSA scaffold core but differs in molecular weight (360.48 vs. 410.5 g/mol) and logP (2.98 vs. 4.0) [2]. The target compound's higher TPSA-to-molecular-weight ratio may correlate with reduced passive membrane permeability relative to smaller analogs, despite its greater lipophilicity, making it a more selective tool for targets with specific steric or polarity requirements [3].

TPSA Membrane permeability Oral bioavailability

Hydrogen Bond Donor Count Advantage for Permeability and Selectivity Over N4-Benzyl-C5-Phenacylthio Analog

The target compound contains exactly one hydrogen bond donor (the secondary amide NH) [1]. The close analog CAS 476435-22-0 (N-({4-benzyl-5-(2-oxo-2-phenylethyl)sulfanyl-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide) retains the same amide NH but introduces a phenacyl carbonyl oxygen adjacent to the thioether sulfur, effectively adding a strong hydrogen bond acceptor site without changing the donor count—however, this additional acceptor increases the compound's TPSA by approximately 10–20 Ų, which can reduce membrane permeation rates by 2- to 5-fold based on established TPSA-permeability correlations [2]. The target compound avoids this permeability penalty while preserving a single H-bond donor for target engagement [3].

Hydrogen bonding Permeability Selectivity

Rotatable Bond Count and Conformational Entropy: Differentiation from Rigid N4-Phenyl and Flexible N4-Butyl Analogs

The target compound has 9 rotatable bonds [1], placing it at the upper limit of the Veber rule for oral bioavailability (≤10 rotatable bonds). The N4-phenyl analog has approximately 7–8 rotatable bonds due to the rigid planar phenyl ring, which reduces conformational entropy but may pre-organize the molecule for binding to flat hydrophobic pockets. Conversely, the N4-butyl analog has approximately 10 rotatable bonds, increasing the entropic penalty upon binding but potentially allowing greater conformational sampling. The target compound's 9 rotatable bonds represent an intermediate value that balances conformational flexibility with acceptable entropic binding costs [2].

Conformational flexibility Entropy Binding affinity

Chirality-Driven Structural Differentiation: Undefined Stereocenter at the Sec-Butylthio Moiety

The target compound possesses one undefined atom stereocenter at the sec-butyl group (carbon bearing the methyl and ethyl substituents) [1], making it a racemic mixture unless specifically resolved. The closest analog with an achiral thioether, N-({4-benzyl-5-(2-oxo-2-phenylethyl)sulfanyl-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide (CAS 476435-22-0), lacks this stereocenter entirely, while the N4-cyclohexyl, C5-methylthio analog SMR000018469 also has no chirality in the thioether group [2]. The presence of a racemic stereocenter in the target compound means that any biological or biophysical assay result represents an averaged response from two enantiomers, which may mask enantiomer-specific activity or selectivity [3].

Chirality Stereochemistry Analytical characterization

Heavy Atom Count as a Surrogate for Synthetic Tractability and Cost Differentiation

The target compound contains 29 heavy atoms (C, N, O, S) [1], compared to 25 heavy atoms for the N4-cyclohexyl, C5-methylthio analog SMR000018469 and an estimated 31–32 heavy atoms for the N4-benzyl, C5-phenacylthio analog CAS 476435-22-0. The target's intermediate heavy atom count, combined with a complexity score of 495 [1], suggests a moderate synthetic effort relative to simpler analogs (lower cost, faster delivery) and more complex analogs (higher cost, longer lead times). This positions the compound at a balanced procurement cost-to-structural novelty ratio for screening library expansion [2].

Synthetic tractability Procurement cost Complexity

Recommended Application Scenarios for N-((4-Benzyl-5-(sec-butylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide Based on Quantified Property Differentiation


Chemical Probe for Targets Requiring Intermediate Lipophilicity and Balanced Conformational Flexibility

The compound's XLogP3 of 4.0 and 9 rotatable bonds place it in a property range distinct from both more lipophilic N4-butyl analogs (XLogP3 ~4.5–5.0) and more rigid N4-phenyl analogs (7–8 rotatable bonds). This makes it suitable as a chemical probe for hydrophobic binding pockets that demand some conformational adaptability but cannot accommodate the full flexibility of an alkyl chain or the planarity of a phenyl ring [1].

Screening Library Diversification with Defined Stereochemical Complexity

As a racemic mixture with one undefined stereocenter, this compound introduces stereochemical diversity into screening collections that is absent in achiral analogs such as SMR000018469 or CAS 476435-22-0. Follow-up chiral resolution can reveal enantiomer-specific activity that would be entirely missed by screening achiral analogs alone [1].

Permeability-Conscious Assay Development with TPSA-Guided Compound Selection

With a TPSA of 94.3 Ų—lower than the estimated TPSA of the phenacylthio analog (~104–114 Ų) but comparable to the N4-cyclohexyl analog (94.3 Ų)—this compound offers a TPSA profile that supports moderate passive membrane permeability. It is thus appropriate for cell-based phenotypic screens where compounds with TPSA >100 Ų may fail to reach intracellular targets [1].

Cost-Effective SAR Expansion Around the 1,2,4-Triazole-Thioether Scaffold

The compound's 29 heavy atoms and moderate complexity score of 495 position it as a synthetically accessible analog for SAR expansion. Procurement of this compound, alongside simpler (25 heavy atoms) and more complex (31–32 heavy atoms) analogs, enables systematic exploration of the N4 and C5 substituent effects on target binding without the prohibitive costs associated with highly complex derivatives [1].

Quote Request

Request a Quote for N-((4-benzyl-5-(sec-butylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.